1,3-dithian-5-amine

Description

Historical Context and Evolution of 1,3-Dithiane (B146892) Utilization in Organic Synthesis

The field of organic synthesis was significantly advanced by the introduction of 1,3-dithiane chemistry, a concept pioneered by E.J. Corey and Dieter Seebach. chimia.chencyclopedia.pubscribd.com Their work in 1965 laid the foundation for what is now known as the Corey-Seebach reaction, which utilizes 1,3-dithianes for acylation. encyclopedia.pubnih.govwikipedia.org This groundbreaking research introduced the principle of "umpolung" or polarity inversion, fundamentally altering the conventional reactivity of carbonyl groups. organic-chemistry.orgquimicaorganica.orgdnmfaizpur.org Normally, the carbonyl carbon is electrophilic, but by converting it into a 1,3-dithiane, the C-2 proton becomes acidic enough to be removed by a strong base like n-butyllithium. scribd.comnih.govdnmfaizpur.org This generates a nucleophilic acyl anion equivalent, a synthetic tool of immense value. wikipedia.orgdnmfaizpur.orgresearchgate.net

The evolution of 1,3-dithiane chemistry has been marked by its widespread application in the synthesis of complex molecules, including numerous natural products. nih.govacs.orguwindsor.ca Initially demonstrated for the synthesis of dicarbonyl derivatives, the scope of the Corey-Seebach reaction rapidly expanded. encyclopedia.pubnih.gov Chemists began to exploit the nucleophilic nature of 2-lithio-1,3-dithianes to react with a wide array of electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds. scribd.comwikipedia.orgorganic-chemistry.org This allowed for the construction of α-hydroxy ketones and 1,2-diketones, structures not readily accessible through traditional methods like the aldol (B89426) reaction. wikipedia.orgorganic-chemistry.org Over the decades, the dithiane-based strategy has been refined and has featured prominently in the total synthesis of complex natural products, demonstrating its robustness and versatility. researchgate.netacs.orgnih.gov

Significance of the 1,3-Dithiane Scaffold as a Versatile Synthetic Platform

The significance of the 1,3-dithiane scaffold lies in its remarkable versatility as a synthetic platform, primarily stemming from its role in umpolung chemistry. organic-chemistry.orgdnmfaizpur.orgacs.org It serves as a masked carbonyl group, stable under both acidic and basic conditions, making it an excellent protecting group for aldehydes and ketones during multi-step syntheses. uwindsor.cathieme-connect.denih.gov The most profound utility of the 1,3-dithiane group, however, is its function as a formyl anion or acyl anion equivalent. dnmfaizpur.orgresearchgate.netmedchemexpress.com This inversion of polarity allows for the formation of carbon-carbon bonds by reacting the nucleophilic 2-lithio-1,3-dithiane with various electrophiles. wikipedia.orgorganic-chemistry.org

The applications of this platform are extensive. By reacting the lithiated dithiane with alkyl halides, epoxides, or carbonyl compounds, a diverse range of functionalized products can be synthesized. wikipedia.orgthieme-connect.de Subsequent hydrolysis of the dithiane moiety, often using reagents like mercury(II) salts, regenerates the carbonyl group, unveiling ketones, α-hydroxy ketones, or 1,2-diketones. nih.govorganic-chemistry.org This strategy has been instrumental in the total synthesis of many complex natural products, where the dithiane serves as a linchpin to connect advanced molecular fragments. researchgate.netacs.orgthieme-connect.de The development of methods to generate functionalized dithianes, such as β-keto 1,3-dithianes, has further expanded their utility, providing access to masked 1,3-dicarbonyl systems and a variety of oxygen-containing heterocycles. organic-chemistry.orgresearchgate.net

Table 1: Key Reactions and Products of 1,3-Dithiane Chemistry

| Reactant (Electrophile) | Dithiane Intermediate | Final Product (after hydrolysis) | Product Type |

|---|---|---|---|

| Alkyl Halide | 2-Alkyl-1,3-dithiane | Ketone | C-C Bond Formation |

| Epoxide | 2-(β-Hydroxyalkyl)-1,3-dithiane | β-Hydroxy Ketone | C-C Bond Formation |

| Aldehyde/Ketone | 2-(α-Hydroxyalkyl)-1,3-dithiane | α-Hydroxy Ketone | C-C Bond Formation |

| Acyl Halide | 2-Acyl-1,3-dithiane | 1,2-Diketone | C-C Bond Formation |

Classification and Structural Features of Amino-Substituted 1,3-Dithianes, including 1,3-Dithian-5-amine

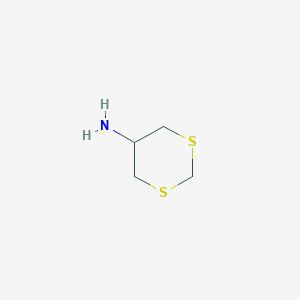

Amino-substituted 1,3-dithianes are a class of heterocyclic compounds characterized by a six-membered ring containing two sulfur atoms at positions 1 and 3, and an amino group attached to one of the carbon atoms of the ring. The position of the amino substituent determines the specific classification. For instance, in This compound , the amino group is located at the 5-position of the dithiane ring. ontosight.ai

The structural features of these compounds are defined by the dithiane ring, which typically adopts a chair conformation, similar to cyclohexane. The presence of the two large sulfur atoms influences the bond lengths and angles within the ring compared to its carbocyclic analog. The amino group introduces a site of basicity and nucleophilicity, and its orientation (axial or equatorial) can affect the molecule's reactivity and physical properties.

This compound itself is a primary amine derivative. Related structures include N-substituted derivatives, such as N,N-Dimethyl-1,3-dithian-5-amine, where the amino group is tertiary. ontosight.ai Another example is 2-Methyl-1,3-dithian-5-amine, which features an additional methyl group at the 2-position of the ring. chemblink.com The properties of these compounds are a composite of the dithiane ring and the amino functional group. The dithiane portion provides a stable heterocyclic core, while the amino group can participate in a wide range of chemical reactions, such as salt formation, acylation, and alkylation. While the chemistry of the 2-position of the dithiane ring is well-explored due to its umpolung reactivity, functionalization at other positions, such as the 5-position with an amino group, provides access to different classes of molecules with potential applications in fields like pharmaceuticals and agrochemicals. ontosight.ai

Table 2: Properties of Selected Amino-Substituted 1,3-Dithianes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| N,N-Dimethyl-1,3-dithian-5-amine | 45694-11-9 | C6H13NS2 | 161.29 |

| 2-Methyl-1,3-dithian-5-amine | 727350-90-5 | C5H11NS2 | 149.28 |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dithian-5-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS2/c5-4-1-6-3-7-2-4/h4H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYHBGHCORESFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSCS1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dithianes and Their Amino Derivatives

Strategies for 1,3-Dithiane (B146892) Ring Construction

The formation of the 1,3-dithiane ring is most commonly achieved through the thioacetalization of a carbonyl compound. This process has been refined over the years, evolving from classical acid-catalyzed methods to more sophisticated and efficient catalytic systems.

The traditional and most direct method for the synthesis of 1,3-dithianes involves the reaction of a carbonyl compound (an aldehyde or a ketone) with 1,3-propanedithiol (B87085). scribd.comquimicaorganica.org This condensation reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org Strong protic acids have been widely used to promote this transformation. The reaction proceeds by activating the carbonyl group toward nucleophilic attack by the sulfur atoms of the dithiol, followed by cyclization and elimination of water to form the stable six-membered dithiane ring. While effective, these conventional methods can sometimes require harsh conditions and may not be suitable for substrates with acid-sensitive functional groups. organic-chemistry.orgorganic-chemistry.org

To overcome the limitations of conventional protocols, a variety of milder and more selective catalytic systems have been developed. These modern approaches offer advantages such as improved yields, shorter reaction times, and greater functional group tolerance.

Tungstate (B81510) Sulfuric Acid (TSA): This novel, solid acidic catalyst has been shown to be highly efficient for the thioacetalization of both aliphatic and aromatic carbonyl compounds under solvent-free conditions. researchgate.net The use of TSA leads to excellent yields and simplifies the work-up procedure, positioning it as an environmentally benign option. researchgate.net

Lewis Acid-Surfactant Combinations: A notable example is the use of copper bis(dodecyl sulfate) [Cu(DS)₂], which functions as a combined Lewis acid and surfactant. scribd.comorganic-chemistry.org This catalyst is effective for thioacetalization reactions in water at room temperature, offering high chemoselectivity and eliminating the need for organic solvents. scribd.comorganic-chemistry.org

Other Catalytic Systems: A broad array of other catalysts have been successfully employed. Iodine, for instance, provides a mild and effective means of catalyzing the protection of aldehydes and ketones as their thioacetals. scribd.comorganic-chemistry.org Hafnium trifluoromethanesulfonate (B1224126) is another powerful Lewis acid catalyst that facilitates the conversion of various carbonyl compounds to their corresponding thioacetals in high yields under mild conditions that are compatible with sensitive functional groups. organic-chemistry.orgorganic-chemistry.org Other reported catalysts include tungstophosphoric acid, lithium bromide (LiBr), and perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), each offering specific advantages in terms of selectivity and reaction conditions. organic-chemistry.orgorganic-chemistry.org

| Catalyst System | Key Features | Substrate Scope | Conditions |

| Tungstate Sulfuric Acid (TSA) | Solid acid, reusable, environmentally benign. researchgate.net | Aliphatic & Aromatic Carbonyls | Solvent-free. researchgate.net |

| Cu(DS)₂ | Lewis acid-surfactant, reusable. scribd.comorganic-chemistry.org | Carbonyls, O,O-acetals | Water, Room Temp. scribd.comorganic-chemistry.org |

| Iodine | Mild, efficient. scribd.comorganic-chemistry.org | Aldehydes, Ketones | Mild conditions. scribd.comorganic-chemistry.org |

| Hafnium Triflate | Mild, tolerates sensitive groups. organic-chemistry.orgorganic-chemistry.org | Aliphatic & Aromatic Carbonyls | Racemization-free for R-aminoaldehydes. organic-chemistry.orgorganic-chemistry.org |

| LiBr | Neutral conditions, chemoselective. organic-chemistry.orgorganic-chemistry.org | Aromatic & α,β-unsaturated aldehydes | Solvent-free. organic-chemistry.orgorganic-chemistry.org |

Beyond the two-component condensation of a carbonyl and a dithiol, multi-component reactions offer an efficient pathway to more complex dithiane structures in a single step. One such strategy involves the double conjugate addition of dithiols to propargylic ketones, esters, or aldehydes. scribd.comorganic-chemistry.org This reaction constructs β-keto 1,3-dithianes, which serve as masked 1,3-dicarbonyl systems, in excellent yields. scribd.comorganic-chemistry.org These products are valuable intermediates that can be converted into a variety of functionalized oxygen-containing heterocycles. scribd.comorganic-chemistry.org

Enantioselective and Diastereoselective Synthesis of Chiral Amino-Substituted 1,3-Dithianes

The synthesis of chiral α-amino-1,3-dithianes is of significant interest as these compounds are precursors to valuable α-amino carbonyl compounds, which can be sensitive to racemization. nih.gov The dithiane moiety serves as a robust protecting group that allows for various synthetic manipulations before its conversion back to a carbonyl group. nih.gov

The umpolung, or polarity inversion, of the C2 position of the 1,3-dithiane ring is a powerful strategy in organic synthesis. Deprotonation with a strong base generates a 2-lithio-1,3-dithiane, which acts as a nucleophilic acyl anion equivalent. The asymmetric addition of this nucleophile to chiral electrophiles, such as N-phosphonyl imines, provides a direct route to chiral α-amino-1,3-dithianes. nih.gov

Research has demonstrated that chiral N-phosphonyl imines can react with 2-lithio-1,3-dithianes to produce α-amino 1,3-dithianes in good yields and with excellent diastereoselectivities (often >99:1). nih.gov A critical factor for achieving high selectivity is the slow addition of the chiral imine to the solution of the lithiated dithiane via a syringe pump. nih.gov This methodology has been successfully applied to various substituted 2-lithio-1,3-dithianes, providing access to a range of versatile chiral building blocks. nih.gov

| Dithiane Reactant | Imine Reactant | Yield | Diastereoselectivity (dr) |

| 2-lithio-1,3-dithiane | N-phosphonyl imine (various) | up to 82% | >99:1 |

| 2-lithio-2-methyl-1,3-dithiane | N-phosphonyl imine (various) | Good | Good to Excellent |

| 2-lithio-2-phenyl-1,3-dithiane | N-phosphonyl imine (various) | Good | Good to Excellent |

Data sourced from research on asymmetric umpolung reactions. nih.gov

Another effective strategy for the asymmetric synthesis of functionalized dithianes involves the organocatalytic conjugate addition of dithiane nucleophiles to electrophiles like nitroalkenes. An efficient methodology has been developed for the stereoselective addition of 2-carboxythioester-1,3-dithianes to various nitroalkenes. rsc.org

This reaction, often catalyzed by chiral bifunctional organocatalysts, proceeds under mild conditions to afford γ-nitro-β-aryl-α-keto esters with high enantioselectivities (up to 92% ee). rsc.org This process represents a formal catalytic stereoselective conjugate addition of a glyoxylate (B1226380) anion synthon. The resulting products are highly valuable, as the nitro group can be subsequently reduced to an amine and the dithiane can be hydrolyzed to a ketone, providing access to important chiral amino acid derivatives. rsc.org The reaction is compatible with a range of substituted nitrostyrenes, demonstrating its versatility. rsc.org

| Nitroalkene Substituent | Catalyst | Yield | Enantiomeric Excess (ee) |

| H | Chiral Thiourea | 71% | 87% |

| 4-Cl | Chiral Thiourea | 80% | 92% |

| 4-Br | Chiral Thiourea | 75% | 90% |

| 2-Cl | Chiral Thiourea | 72% | 88% |

| 4-MeO | Chiral Thiourea | 65% | 70% |

Data represents typical results from the organocatalytic addition of 2-carboxythioester-1,3-dithiane to substituted nitrostyrenes. rsc.org

Chiral Catalyst and Auxiliary-Mediated Transformations

The asymmetric synthesis of amino-substituted 1,3-dithianes is critical for accessing chiral building blocks used in pharmaceutical and natural product synthesis. These methods primarily rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One prominent strategy involves the asymmetric Umpolung reaction, where a 2-lithio-1,3-dithiane is added to a chiral imine derivative. For instance, the reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines has been shown to produce α-amino-1,3-dithianes with good to excellent diastereoselectivities (>99:1) and in high yields (up to 82%). nih.govacs.org A key factor for achieving high selectivity in this transformation is the slow addition of the chiral N-phosphonyl imine to the solution of the lithiated dithiane. nih.govacs.org This method provides a direct route to chiral α-amino-1,3-dithianes, which are versatile synthetic intermediates. acs.org The process can also be conducted without the need for traditional purification techniques like chromatography, instead utilizing a "Group-Assistant-Purification" (GAP) chemistry approach where the product is purified by simple washing. nih.gov

Other successful approaches have utilized N-sulfinyl imines as the chiral electrophile. The addition of 2-lithio-2-alkyl-1,3-dithianes to N-sulfinyl imines proceeds with high diastereoselectivity (92% to >97% de) and good yields (70%–84%) without the need for a Lewis acid promoter. nih.gov Asymmetric catalysis has also been achieved using chiral Brønsted bases or catalysts derived from amino alcohols and BINOLs in reactions involving achiral imines. nih.govfrontiersin.org These catalytic systems create a chiral environment that directs the approach of the nucleophilic dithiane to one face of the imine, establishing the desired stereocenter.

| Catalyst/Auxiliary System | Electrophile | Nucleophile | Diastereoselectivity (de) / Enantioselectivity (ee) | Yield | Reference |

| Chiral N-phosphonyl imine | Chiral N-phosphonyl imine | 2-lithio-1,3-dithiane | >99:1 de | Up to 82% | nih.gov, acs.org |

| Chiral N-sulfinyl imine | N-sulfinyl imine | 2-lithio-2-alkyl-1,3-dithiane | 92% – >97% de | 70% – 84% | nih.gov |

| Amino alcohols, BINOLs | Achiral N-phosphonyl imine | Et2AlCN | Excellent enantioselectivities | Excellent | nih.gov |

Functionalization and Derivatization of the 1,3-Dithiane Core

The versatility of the 1,3-dithiane ring lies in its capacity for extensive functionalization, allowing for the construction of complex carbon skeletons.

Alkylation and Acylation of the Dithiane Ring System

The most fundamental functionalization of the 1,3-dithiane ring occurs at the C2 position. The protons at this position are acidic (pKa ≈ 31) and can be readily removed by a strong base, such as n-butyllithium (n-BuLi), typically at low temperatures (-30 °C). organic-chemistry.orgyoutube.com This deprotonation generates a nucleophilic carbanion, a masked acyl anion, which is stabilized by the adjacent sulfur atoms. researchgate.netyoutube.com

This lithiated dithiane is a potent nucleophile that reacts efficiently with a wide range of electrophiles in what is known as the Corey-Seebach reaction. organic-chemistry.org

Alkylation: The reaction with primary alkyl halides or arenesulfonates of primary alcohols results in the formation of a new carbon-carbon bond at the C2 position, yielding 2-alkyl-1,3-dithianes. organic-chemistry.orgorganic-chemistry.orgyoutube.com This is an S_N_2 reaction, and thus works best with unhindered electrophiles. youtube.com

Acylation: Reaction with electrophiles such as acid chlorides or esters can introduce an acyl group, although these reactions can sometimes be complex. scribd.com

Reactions with Epoxides and Carbonyls: The dithiane anion readily opens epoxides to form γ-hydroxy thioacetals and adds to aldehydes and ketones to produce α-hydroxy thioacetals. scribd.comuwindsor.ca

After alkylation or acylation, the dithiane group can be hydrolyzed back to a carbonyl group using various methods, often involving mercury(II) salts, to reveal the final ketone or aldehyde product. organic-chemistry.orgyoutube.com This sequence allows for the synthesis of a vast array of carbonyl-containing compounds. orgsyn.org

| Electrophile | Dithiane Derivative | Product Type (after hydrolysis) | Reference |

| Primary Alkyl Halide (R-X) | 2-Lithio-1,3-dithiane | Aldehyde (R-CHO) | youtube.com |

| Primary Alkyl Halide (R'-X) | 2-Alkyl-2-lithio-1,3-dithiane | Ketone (R-CO-R') | youtube.com |

| Epoxide | 2-Lithio-1,3-dithiane | γ-Hydroxy ketone | scribd.com |

| Aldehyde/Ketone | 2-Lithio-1,3-dithiane | α-Hydroxy ketone | organic-chemistry.org |

Remote Functionalization Strategies

While functionalization at the C2 position is well-established, achieving selective functionalization at other positions of the dithiane ring (remote C-H bonds) presents a significant challenge due to the lack of inherent reactivity differences. nih.gov Modern synthetic strategies have begun to address this by employing directing groups or photocatalytic methods. nsf.gov

One advanced strategy involves the use of a directing template that positions a catalyst, such as palladium, in proximity to a specific remote C-H bond, enabling its selective activation. nih.govnsf.gov Although not widely applied specifically to the 1,3-dithiane ring itself, these principles offer a pathway for future developments. Another emerging approach is photocatalytic hydrogen atom transfer (HAT), which can regioselectively activate C(sp³)–H bonds. researchgate.net This method could potentially be adapted to functionalize the C4/C6 positions of the dithiane ring, which are otherwise unreactive. researchgate.net These strategies represent the frontier of dithiane chemistry, aiming to move beyond the classical C2-centered reactivity.

Selective Transformation of Sulfur Atoms within the Dithiane Ring

The sulfur atoms of the 1,3-dithiane ring are themselves reactive sites that can be selectively transformed, most commonly through oxidation. This modification can alter the reactivity of the ring and is crucial for certain synthetic applications.

Oxidation of the 1,3-dithiane can lead to the formation of monosulfoxides, disulfoxides (sulfones), or higher oxidation states. The stereochemical outcome of these oxidations can often be controlled. For example, the oxidation of 1,3-dithiane with reagents like meta-chloroperbenzoic acid (MCPBA) or sodium periodate (B1199274) (NaIO₄) can yield a preponderance of the trans-1,3-dithiane 1,3-dioxide over the meso (cis) isomer. rsc.org The formation of a chiral dithiane monosulfoxide is particularly useful, as the sulfoxide (B87167) group can act as a chiral auxiliary, directing subsequent stereoselective reactions at the C2 position. uwindsor.ca

Furthermore, visible-light photoredox catalysis has emerged as a method for unique transformations. Depending on the base used, thioacetals can undergo either selective oxidation to the sulfoxide or a novel oxidative rearrangement to form disulfide-linked-dithioesters, demonstrating the potential for C-S bond cleavage under specific catalytic conditions. chemrxiv.org

Sustainable and Green Chemistry Approaches in Dithiane Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis and deprotection of 1,3-dithianes, primarily by minimizing or eliminating the use of volatile organic solvents.

Solvent-Free and Aqueous Reaction Conditions

The synthesis of 1,3-dithianes is traditionally carried out in organic solvents. However, several effective solvent-free procedures have been developed. The condensation of aldehydes or ketones with 1,3-propanedithiol can be efficiently catalyzed by Lewis acids like lithium tetrafluoroborate (B81430) (LiBF₄) or solid-supported acids such as tungstate sulfuric acid at room temperature under solvent-free conditions. thieme-connect.comresearchgate.net These methods are often characterized by high yields, short reaction times, simple work-up procedures, and the potential for catalyst recovery and reuse. thieme-connect.comresearchgate.net

Similarly, deprotection of the dithiane group, which often requires toxic heavy metal salts, has been adapted to greener conditions. asianpubs.org Reactions can be performed in the solid state or under solvent-free conditions using reagents like copper(II) nitrate (B79036) trihydrate on montmorillonite (B579905) K10 clay, sometimes assisted by sonication. researchgate.net Aqueous reaction conditions have also been explored. The use of a Lewis acid-surfactant-combined catalyst allows for thioacetalization to occur in water at room temperature. organic-chemistry.org Deprotection can also be achieved in water using reagents like aqueous hydrogen peroxide activated by an iodine catalyst in the presence of a surfactant. scribd.com

| Reaction | Catalyst / Reagent | Conditions | Advantages | Reference |

| Synthesis | Lithium tetrafluoroborate (LiBF₄) | Solvent-free, 25 °C | High yield, catalyst is recoverable | thieme-connect.com |

| Synthesis | Tungstate sulfuric acid | Solvent-free, rt or 80 °C | Excellent yields, short reaction time | researchgate.net |

| Synthesis | Copper bis(dodecyl sulfate) | Water, rt | High chemoselectivity, reusable catalyst | organic-chemistry.org |

| Deprotection | Cu(NO₃)₂·2.5H₂O / K10 clay | Solid-state, sonication, rt | Excellent yields, avoids toxic reagents | researchgate.net |

| Deprotection | 30% aq. H₂O₂ / Iodine (cat.) / SDS | Water | Neutral conditions, high tolerance for other functional groups | scribd.com |

Group-Assistant-Purification (GAP) Chemistry Principles

Group-Assistant-Purification (GAP) chemistry represents a paradigm in synthetic organic chemistry that circumvents traditional purification techniques like column chromatography and recrystallization. nih.govrsc.orgnih.gov This methodology is predicated on the strategic attachment of a functional group, known as a GAP auxiliary, to a reactant or product molecule. This auxiliary group is designed to modulate the solubility of the target compound, thereby enabling a simplified, non-chromatographic purification process. nih.gov

The core principle of GAP chemistry lies in rendering the desired product selectively insoluble in a particular solvent system, allowing for its isolation by simple filtration or washing, often with inexpensive and environmentally benign solvents such as petroleum ether or hexanes. nih.govnih.gov This approach aligns with the tenets of green chemistry by significantly reducing the consumption of solvents, silica gel, and energy, which are staples of conventional purification methods. rsc.orggappeptides.com

A key attribute of the GAP methodology is the reversibility of the auxiliary attachment. An effective GAP auxiliary must not only facilitate the purification of the intermediate or final product but also be readily cleavable under mild conditions to yield the target molecule. In many instances, the auxiliary can be recovered and reused, further enhancing the economic and environmental viability of the synthesis. nih.gov

The application of GAP chemistry has been notably successful in the realm of solution-phase peptide synthesis, where it has been shown to produce high-purity products in excellent yields without the need for chromatographic purification. nih.govgappeptides.com Furthermore, GAP chemistry has been extended to the asymmetric synthesis of various organic molecules, including oxygen-containing heterocyclic compounds and chiral amines. tdl.org In these cases, chiral GAP auxiliaries, such as those based on N-phosphonyl or N-phosphinyl imines, serve a dual purpose: they direct the stereochemical outcome of a reaction while also facilitating the purification of the diastereomeric products. nih.govtdl.org

The successful implementation of GAP chemistry is contingent upon the careful selection of the GAP auxiliary, which must impart a significant solubility differential between the desired product and any unreacted starting materials, reagents, or byproducts. The product bearing the GAP auxiliary should be soluble in the reaction solvent to ensure a homogenous reaction environment but should precipitate upon the addition of an anti-solvent. nih.gov

While the application of GAP chemistry to the synthesis of sulfur-containing heterocycles such as 1,3-dithian-5-amine has not been extensively documented in the reviewed literature, the foundational principles of this technology suggest a potential avenue for its application. A hypothetical GAP-assisted synthesis of this compound could involve the introduction of a suitable GAP auxiliary onto a precursor molecule. For instance, a precursor containing the amine functionality could be derivatized with a GAP auxiliary that alters its solubility profile. Following the formation of the dithiane ring, the GAP-derivatized this compound could be selectively precipitated, separating it from reaction impurities. The final step would then involve the cleavage of the GAP auxiliary to yield the pure this compound.

To illustrate the efficiency of the GAP methodology in analogous syntheses, the following table presents data from the GAP-assisted synthesis of chiral α-aminoboronic acid precursors, which are key components in certain pharmaceuticals. This data showcases the high diastereomeric ratios and yields that can be achieved using this purification technique.

| Entry | Electrophile (Imine) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | N-Phosphinylimine of Isovaleraldehyde | α-Aminoboronic Acid Precursor | 95 | >99:1 |

| 2 | N-Phosphinylimine of 3-Phenylpropanal | α-Aminoboronic Acid Precursor | 92 | >99:1 |

| 3 | N-Phosphinylimine of Cyclohexanecarboxaldehyde | α-Aminoboronic Acid Precursor | 96 | >99:1 |

Table 1. Representative yields and diastereoselectivities in the GAP-assisted synthesis of chiral α-aminoboronic acid precursors. Data is illustrative of the potential of GAP chemistry. nih.gov

The data in Table 1 demonstrates that the GAP methodology can lead to exceptionally high purity and yields, obviating the need for laborious purification steps. nih.gov This highlights the potential of applying GAP principles to the synthesis of other complex organic molecules, including amino-substituted dithianes.

Reactivity and Mechanistic Understanding of 1,3 Dithiane Systems

Umpolung Reactivity and Carbanion Chemistry

A hallmark of the 1,3-dithiane (B146892) ring system is its ability to undergo "umpolung," a term that describes the reversal of the normal polarity of a functional group. ddugu.ac.in In typical carbonyl compounds, the carbon atom is electrophilic. However, by converting an aldehyde into a 1,3-dithiane, the C2 carbon atom, which was originally the carbonyl carbon, can be rendered nucleophilic. ddugu.ac.inquimicaorganica.org This transformation is pivotal in synthetic chemistry, as it allows the dithiane to function as a masked acyl anion, a powerful tool for forming new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org

The generation of the key nucleophilic intermediate, 2-lithio-1,3-dithiane, is achieved by deprotonating the C2 position of the dithiane ring. quimicaorganica.orgwikipedia.org This is typically accomplished using a strong base, with n-butyllithium (n-BuLi) being a common choice. ddugu.ac.inorganic-chemistry.org The protons at the C2 position are significantly more acidic (with a pKa value of approximately 30-31) than typical alkanes, a direct consequence of the adjacent sulfur atoms. organic-chemistry.org

The resulting carbanion is effectively stabilized. This stability arises from the polarizability of the large sulfur atoms and the inductive effect they exert, which helps to delocalize the negative charge. organic-chemistry.orgscribd.com It is important to note that for a substrate like 1,3-dithian-5-amine, the presence of acidic N-H protons on the amine group presents a challenge. These protons are more acidic than the C2 protons and would be preferentially removed by the strong base. Therefore, to achieve C2 lithiation, the amine group must first be protected, for instance, as an N-acetyl or N-Boc derivative. organic-chemistry.org Studies on N-acetyl-D-glucosamine trimethylene dithioacetal derivatives have shown that after protection, deprotonation with butyllithium (B86547) can proceed to form the desired dilithiated intermediate, enabling subsequent reactions. organic-chemistry.org

Once generated, the 2-lithio-1,3-dithiane anion is a potent nucleophile that readily reacts with a wide array of electrophiles. wikipedia.orgorganic-chemistry.org These reactions typically proceed via an S_N_2 pathway with electrophiles like primary and secondary alkyl halides, or through nucleophilic addition to carbonyl compounds. ddugu.ac.inwikipedia.org

The versatility of this intermediate is demonstrated by its successful reaction with various electrophilic partners, including:

Alkyl halides and sulfonates: Reaction with primary alkyl halides or arenesulfonates leads to the formation of 2-alkyl-1,3-dithianes. ddugu.ac.inorganic-chemistry.org

Epoxides: The dithiane anion can open epoxide rings to form β-hydroxy thioacetals. ddugu.ac.inscribd.com

Carbonyl Compounds: Addition to aldehydes and ketones yields α-hydroxy thioacetals. ddugu.ac.inuwindsor.ca

Other Electrophiles: The reaction scope extends to acyl halides, iminium salts, and even carbon dioxide. ddugu.ac.inwikipedia.org

Table 1: Examples of Nucleophilic Addition Reactions of 2-Lithio-1,3-dithiane

| Electrophile | Initial Product (Thioacetal) | Final Product (After Hydrolysis) | Reference |

|---|---|---|---|

| Benzyl bromide | 2-Benzyl-1,3-dithiane | Phenylacetone | wikipedia.org |

| Cyclohexanone | 2-(1-Hydroxycyclohexyl)-1,3-dithiane | 1-Hydroxycyclohexyl formyl ketone | wikipedia.org |

| Phenyl-epoxyethane (Styrene oxide) | 2-(1-Hydroxy-2-phenylethyl)-1,3-dithiane | α-Hydroxy-β-phenylpropiophenone | wikipedia.org |

| Benzoyl chloride | 2-Benzoyl-1,3-dithiane | Phenylglyoxal | wikipedia.orgacs.org |

Chemical Transformations Involving the Amine Moiety of Substituted Dithianes

While the C2 position is central to umpolung reactivity, the amine group at the C5 position of this compound possesses its own distinct and synthetically useful reactivity. libretexts.org

The amine group in this compound is a primary amine and, like other amines, functions as a nucleophile. libretexts.orgtestbook.com This nucleophilicity is due to the lone pair of electrons on the nitrogen atom, which can attack electron-deficient centers. byjus.commsu.edu Amines are generally more nucleophilic than their alcohol counterparts, allowing them to react directly with a range of electrophiles without prior activation. libretexts.org

The nucleophilic nature of the amine allows for selective functionalization at the nitrogen center through alkylation and acylation reactions. libretexts.org

N-Alkylation: Primary amines can be alkylated by reacting them with alkyl halides. libretexts.org However, a significant challenge in the direct alkylation of primary amines is overalkylation, as the resulting secondary amine is also nucleophilic and can react further. libretexts.orgrsc.org To achieve selective mono-alkylation, specific conditions or catalysts are often required. rsc.orgnih.govrsc.org

N-Acylation: A more controlled reaction is the acylation of the amine. Primary and secondary amines react rapidly with acid chlorides or acid anhydrides to form amides. libretexts.org This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct. libretexts.org Unlike alkylation, over-acylation is not a common issue because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. msu.edulibretexts.org

Table 2: Selective Functionalization of Primary Amines

| Reagent Type | Example Reagent | Product Type | Reference |

|---|---|---|---|

| Alkyl Halide | Methyl Iodide | N-Methylated Amine | libretexts.org |

| Acid Chloride | Acetyl Chloride | N-Acetylated Amine (Amide) | libretexts.org |

| Acid Anhydride (B1165640) | Acetic Anhydride | N-Acetylated Amine (Amide) | libretexts.org |

Primary amines, such as this compound, react with aldehydes and ketones to form imines, which are compounds containing a carbon-nitrogen double bond (C=N), also known as Schiff bases. libretexts.orgchemistrysteps.com This condensation reaction is reversible and typically requires mildly acidic conditions (pH 4-5) and the removal of water to drive the equilibrium toward the product. chemistrysteps.comyoutube.compressbooks.pub

The mechanism involves two main stages:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. libretexts.orgchemistrysteps.comrutgers.edu

Dehydration: The carbinolamine is then protonated on its oxygen atom, converting the hydroxyl group into a good leaving group (water). pressbooks.pub Elimination of water leads to the formation of a positively charged iminium ion, which is then deprotonated to yield the neutral imine. libretexts.orgpressbooks.pub

The formation of iminium ions is a key step in this process and is also central to a branch of catalysis known as iminium catalysis, where the condensation of amines with α,β-unsaturated carbonyls activates them for various asymmetric reactions. nih.gov

Stereoelectronic Effects and Conformational Preferences Influencing Reactivity

The reactivity of 1,3-dithiane systems is intricately governed by a combination of stereoelectronic effects and conformational preferences. These factors dictate the stability of intermediates and transition states, thereby influencing the course and outcome of chemical reactions.

Influence of Sulfur d-Orbitals on Anion Stabilization

A cornerstone of 1,3-dithiane chemistry is the remarkable stabilization of a carbanion at the C2 position, which allows it to function as an acyl anion equivalent. researchgate.netresearchgate.net This stabilization has been traditionally attributed to the delocalization of the negative charge into the vacant d-orbitals of the adjacent sulfur atoms. researchgate.netuwindsor.ca This concept suggests that the lone pair of the carbanion can overlap with the larger d-orbitals of sulfur, spreading the electron density and thus stabilizing the anion. scribd.comstackexchange.com This stabilization facilitates the deprotonation at C2, making 2-lithio-1,3-dithiane a widely used nucleophile in organic synthesis for the formation of carbon-carbon bonds. researchgate.netresearchgate.net

While the d-orbital overlap model has been a long-standing explanation, more recent molecular orbital calculations suggest that the stabilizing effect might be more complex. utk.edu These studies indicate that the polarizability of sulfur and hyperconjugative interactions, specifically the overlap of the carbanion's p-orbital with the antibonding (σ) orbitals of the adjacent C-S bonds, play a significant role in stabilizing the anionic center. utk.eduacs.orgresearchgate.net This p-σ interaction effectively delocalizes the negative charge, contributing to the acidity of the C2 proton and the stability of the resulting carbanion. utk.edu

Conformational Analysis of 1,3-Dithiane Ring and Substituents

The 1,3-dithiane ring predominantly adopts a chair conformation, similar to cyclohexane, to minimize torsional and steric strain. cdnsciencepub.com However, the presence of two sulfur atoms introduces distinct geometrical and stereoelectronic features. The C-S bonds are significantly longer than C-C bonds, and the C-S-C bond angle is smaller than the corresponding angle in cyclohexane, leading to a more puckered and distorted chair conformation. acs.orgresearchgate.net

Computational and experimental studies have provided detailed insights into the conformational landscape of 1,3-dithianes. researchgate.net These analyses reveal the existence of various conformers, including the chair, twist-boat, and boat forms, with the chair being the most stable. researchgate.net The energy barriers between these conformers have also been calculated, providing a comprehensive understanding of the ring's flexibility. researchgate.net

Substituents on the 1,3-dithiane ring exhibit distinct conformational preferences. For instance, a substituent at the C2 position often shows a preference for the axial orientation, a phenomenon attributed to the anomeric effect. cdnsciencepub.com This effect involves a stabilizing interaction between the lone pair of one sulfur atom and the antibonding orbital of the C-substituent bond when the substituent is in the axial position. This preference can influence the stereochemical outcome of reactions involving 2-substituted 1,3-dithianes.

Furthermore, stereoelectronic interactions, such as the reverse Perlin effect, have been observed in 1,3-dithianes. acs.org This effect describes the observation that certain axial C-H bonds exhibit larger one-bond C-H coupling constants in NMR spectroscopy than their equatorial counterparts, which is contrary to what is typically observed in cyclohexanes. acs.org This has been explained by hyperconjugative interactions between the equatorial C-H σ-orbitals and the anti-periplanar C-S σ*-orbitals. acs.orgresearchgate.net

Ring-Opening, Rearrangement, and Desulfurization Pathways

The 1,3-dithiane group, often employed as a protecting group for carbonyl compounds, can be removed or transformed through various chemical pathways. researchgate.net These reactions are crucial for unmasking the original carbonyl functionality or for further synthetic manipulations.

Oxidative Hydrolysis and Deprotection of Dithiane Derivatives

A common method for the deprotection of 1,3-dithianes is oxidative hydrolysis. This process involves the oxidation of the sulfur atoms, which makes the C2 carbon more electrophilic and susceptible to hydrolysis, thereby regenerating the carbonyl group. A variety of reagents have been developed for this purpose, each with its own advantages in terms of mildness, chemoselectivity, and efficiency. organic-chemistry.org

N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are effective reagents for the oxidative cleavage of 1,3-dithianes. acs.orgbwise.kr Other oxidizing agents like bis(trifluoroacetoxy)iodobenzene, scribd.comorganic-chemistry.org o-iodoxybenzoic acid (IBX), organic-chemistry.org and sodium chlorite (B76162) (NaClO2) researchgate.net have also been successfully employed. The choice of reagent often depends on the presence of other functional groups in the molecule, as some methods are more chemoselective than others. organic-chemistry.org For instance, methods using hydrogen peroxide activated by an iodine catalyst have been shown to be tolerant of various protecting groups. scribd.comorganic-chemistry.org These reactions are fundamental in multi-step syntheses where the dithiane moiety serves as a temporary protecting group for a carbonyl function. rsc.org

Pummerer-Type Rearrangements and Related Sulfur Migrations

The Pummerer rearrangement is a characteristic reaction of sulfoxides, including those derived from 1,3-dithianes. wikipedia.org This reaction typically involves the treatment of a sulfoxide (B87167) with an activating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), leading to the formation of an α-acyloxy thioether. wikipedia.orgcardiff.ac.uk The mechanism proceeds through an acylated sulfoxide intermediate, which then eliminates a molecule of acid to form a thionium (B1214772) ion. Subsequent attack by a nucleophile, such as an acetate (B1210297) ion, on the thionium ion yields the final product. wikipedia.org

In the context of 1,3-dithiane systems, Pummerer-type rearrangements can be used to introduce functionality at the α-position to the sulfur atom. researchgate.netbeilstein-journals.org For example, 2-acyl-1,3-dithiane 1-oxides can undergo Pummerer rearrangements under the influence of Lewis acids or even silica (B1680970) gel. researchgate.net These rearrangements can sometimes be unexpected but can also be harnessed for synthetic purposes, including inducing further migrations in certain systems. cardiff.ac.uktandfonline.com

Hydrogenolytic and Reductive Cleavage of C-S Bonds

The carbon-sulfur bonds in 1,3-dithianes can be cleaved under reductive conditions, a process known as desulfurization. This reaction is particularly useful as it allows for the conversion of a carbonyl group (via its dithiane derivative) into a methylene (B1212753) group (CH2). researchgate.netresearchgate.net

Raney Nickel is a classic and widely used reagent for the hydrogenolytic cleavage of C-S bonds. masterorganicchemistry.com The high surface area of Raney Nickel, which is an alloy of aluminum and nickel, contains adsorbed hydrogen that facilitates the reduction. masterorganicchemistry.com This method, often referred to as the Mozingo reduction, provides a powerful tool for deoxygenation in organic synthesis. masterorganicchemistry.com

Besides Raney Nickel, other reductive methods can also be employed. Transition metal-catalyzed reactions have emerged as alternative strategies for C-S bond cleavage and functionalization. dicp.ac.cn For example, palladium-catalyzed reactions can mediate the cleavage of C-S bonds in 1,3-dithianes, leading to various transformations. dicp.ac.cn These methods offer alternative pathways for the manipulation of the dithiane ring beyond simple deprotection.

Applications of 1,3 Dithiane Scaffolds in Complex Organic Synthesis

Strategic Use in Total Synthesis of Natural Products and Bioactive Molecules

The 1,3-dithiane (B146892) ring is a cornerstone in the synthesis of complex molecular architectures, primarily due to its ability to function as an acyl anion equivalent—a concept pioneered by Corey and Seebach. mdpi.comresearchgate.net This strategy involves the deprotonation of the C2 position, which is stabilized by the adjacent sulfur atoms, followed by reaction with various electrophiles. thieme-connect.describd.com This method allows for the construction of key carbon-carbon bonds, which is fundamental in the assembly of natural products and bioactive molecules. mdpi.comresearchgate.net

While specific examples detailing the use of 1,3-dithian-5-amine in total synthesis are not prevalent in the literature, the utility of functionalized dithianes is well-established. For instance, α-amino 1,3-dithianes, which bear an amino group at the C2 position, have been employed as key intermediates. These building blocks have been instrumental in the asymmetric synthesis of bioactive piperidines and constrained amino acids like (tetrahydrofuran-2-yl)glycine. nih.gov In these syntheses, the dithiane moiety serves as a protected carbonyl group that is stable to various reaction conditions, allowing for manipulations elsewhere in the molecule before its eventual cleavage to reveal the target functionality. thieme-connect.denih.gov

The strategic placement of an amino group at the C5 position, as in this compound, would introduce a valuable functional handle away from the synthetically active C2 center. This could allow for orthogonal chemical modifications, such as the introduction of side chains or linkage to other molecular fragments, without interfering with the core acyl anion chemistry of the dithiane ring.

Development of Chiral Building Blocks and Synthetic Intermediates

The synthesis of enantiomerically pure compounds is a central goal of organic synthesis, and the 1,3-dithiane scaffold has been adapted to meet this challenge. A prominent strategy involves the reaction of 2-lithio-1,3-dithianes with chiral electrophiles, such as N-sulfinyl or N-phosphonyl imines, to generate α-amino 1,3-dithianes with high diastereoselectivity. nih.govnih.govacs.org These adducts are valuable chiral building blocks because the dithiane group acts as a stable, protected form of a carbonyl, preventing common issues like epimerization or self-condensation that plague free α-amino aldehydes and ketones. nih.gov Subsequent hydrolysis of the dithiane reveals the enantiomerically pure α-amino carbonyl compound. nih.gov

This established methodology provides a blueprint for how this compound could be developed into a chiral building block. The amine at the C5 position could be resolved into its separate enantiomers or could be used to direct stereoselective transformations on the dithiane ring or on substituents attached to it.

Table 1: Asymmetric Synthesis of Chiral α-Amino-1,3-dithianes

| Lithiated Dithiane | Chiral Imine Type | Product | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|

| 2-Lithio-1,3-dithiane | N-Sulfinyl Imine | N-Sulfinyl α-amino 1,3-dithiane | 94% | nih.gov |

Applications in Asymmetric Catalysis and Organocatalysis

The 1,3-dithiane framework has also found application within the realm of catalysis. While not typically acting as a catalyst itself, it often features as a key substrate or pronucleophile in organocatalytic asymmetric reactions. For example, a chiral bis(guanidino)iminophosphorane, an uncharged organosuperbase, has been shown to catalyze the enantioselective addition of a 2-alkoxycarbonyl-1,3-dithiane to imines. nih.gov This reaction produces optically active α-amino-1,3-dithiane derivatives, which are versatile synthetic building blocks. nih.gov

In another example, the stereoselective conjugate addition of 2-carboxythioester-1,3-dithiane to nitroalkenes has been achieved using an organocatalytic approach, providing a pathway to γ-nitro-α-keto esters with high enantiomeric excess. researchgate.net Furthermore, 1,4-dithiane-2,5-diol, which serves as a surrogate for mercaptoacetaldehyde, is used in asymmetric cascade sulfa-Michael/aldol (B89426) reactions to produce chiral tetrahydrothiophenes. acs.org

The presence of an amine in this compound introduces the possibility of its use as a ligand for metal-based catalysts or as a component of a bifunctional organocatalyst. The amine could coordinate to a metal center or act as a hydrogen-bond donor to activate substrates, while the dithiane portion provides structural rigidity and specific steric properties.

Precursors for Heterocyclic Systems and Novel Chemical Architectures

Functionalized 1,3-dithianes are not only intermediates for acyclic products but also valuable precursors for the synthesis of new heterocyclic systems. The strategic unmasking of the latent carbonyl group or modification of the dithiane ring itself can trigger cyclization reactions to form diverse chemical architectures.

Research has demonstrated that α-amino 1,3-dithianes can be converted into functionalized piperidines and tetrahydrofurans. nih.gov The synthesis involves the elaboration of a side chain attached to the dithiane, followed by cyclization and removal of the dithiane protecting group. Similarly, β-keto 1,3-dithianes, which act as masked 1,3-dicarbonyl compounds, can be transformed into a variety of oxygen-containing heterocycles. scribd.comorganic-chemistry.org The unique reactivity of the dithiane allows for a sequence of reactions that would be difficult with the corresponding unprotected dicarbonyl compound. A related approach involves the multicomponent cyclothiomethylation of amines with aldehydes and hydrogen sulfide (B99878) to produce 1,3,5-dithiazinanes. researchgate.net

Table 2: Heterocycles Synthesized from Dithiane Precursors

| Dithiane Precursor | Target Heterocycle | Key Transformation | Reference |

|---|---|---|---|

| α-Amino 1,3-dithiane | Piperidine | Cyclization of a 3-hydroxypropyl side chain | nih.gov |

| α-Amino 1,3-dithiane | Tetrahydrofuran | Cyclization of a 2-hydroxyethyl side chain | nih.gov |

| β-Keto 1,3-dithiane | Oxygen-containing heterocycles | Conversion of masked 1,3-dicarbonyl system | scribd.comorganic-chemistry.org |

Immobilization of Biomolecules and Surface Chemistry Applications

The sulfur atoms of the 1,3-dithiane ring exhibit a strong affinity for noble metal surfaces, such as gold, making them excellent anchors for surface modification and the immobilization of molecules. This property is particularly valuable in the development of biosensors, microarrays, and other bioelectronic devices. unacademy.com

A notable application involves the use of 2-(4-aminophenyl)-1,3-dithiane as a precursor for a linker molecule. acs.org This compound is used to generate an aryldiazonium cation in situ, which can then be electrochemically grafted onto an electrode surface. The dithiane group provides a latent aldehyde functionality that can be revealed for subsequent coupling to biomolecules, while the amino group is converted to the diazonium for surface attachment. acs.orgresearchgate.net This method allows for the spatially selective immobilization of different biomolecules on individually addressable microelectrodes. researchgate.net Dithioamines, in general, are recognized for their potential to be coupled to biological species or immobilized on various surfaces, sometimes through a spacer moiety. google.com

The compound this compound inherently possesses the necessary functionalities for such applications: the dithiane ring for surface anchoring and the amine group for covalent attachment of biomolecules, such as proteins or DNA, via standard bioconjugation chemistries (e.g., amide bond formation with activated carboxylic acids).

Theoretical and Computational Studies on 1,3 Dithianes and Their Derivatives

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable tools for elucidating the electronic structure of 1,3-dithiane (B146892) and its derivatives. These computational methods allow for a detailed analysis of molecular orbitals, charge distribution, and other electronic properties that govern the behavior of these molecules.

Studies employing DFT calculations have been used to investigate the structural and electronic properties of various 2-substituted 1,3-dithianes. For instance, in 2-phenyl-1,3-dithiane (B1581651) derivatives, it has been suggested that electron transfer between the π-electrons of the aromatic ring and the 3d orbitals of the sulfur atoms influences the molecule's structure. rsc.org This interaction highlights the role of the sulfur atoms in the electronic landscape of the molecule.

DFT calculations at the B3LYP/6-31G(d,p) level have been used to probe the energetics and structural properties of 1,3-dithiane and its 2-lithio derivatives. acs.org Population analysis from these calculations indicates a high positive charge at the lithium atom and small C-Li Wiberg bond indexes, suggesting an ionic rather than covalent nature for the C-Li bond. acs.org

Furthermore, DFT has been employed to predict the electronic states of certain 1,3-dithiane derivatives. For example, calculations at the (U)B3LYP level predicted that the 2-(3,5-dinitrophenyl)-1,3-dithiane carbanion has nearly degenerate singlet and triplet states as a free anion. acs.org Its lithium ion pair is even predicted to be a ground-state triplet. acs.org

The electronic properties of 2-(3-bromo phenyl)1,3-dithiane have also been investigated using DFT at the B3LYP/6-311G(d,p) level. jocpr.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) revealed that the benzene (B151609) ring acts as the most nucleophilic charge center. jocpr.com

In a study on peptoids synthesized using 1,4-dithiane-2,5-diol, Natural Bond Order (NBO) analysis was conducted using the DFT/B3LYP/6-31G(d,p) method to explore changes in hybridization and electron distribution. mdpi.com This analysis revealed intramolecular charge transfer (ICT) due to the overlap between σ(C–C) and σ*(C–C) bond orbitals, which contributes to the stabilization of the system. mdpi.com

The table below summarizes the computational methods and key findings from various studies on 1,3-dithiane and its derivatives.

| Compound/Derivative | Computational Method | Key Findings |

| 2-phenyl-1,3-dithiane derivatives | Quantum Mechanical (QM) methods | Electron transfer between aromatic π-electrons and sulfur 3d orbitals influences the structure. rsc.org |

| 1,3-Dithiane and 2-lithio derivatives | DFT (Becke3LYP/6-31G(d,p)) | High positive charge on lithium and small C-Li Wiberg bond indexes suggest an ionic C-Li bond. acs.org |

| 2-(3,5-dinitrophenyl)-1,3-dithiane carbanion | DFT ((U)B3LYP) | Nearly degenerate singlet and triplet states for the free anion; ground-state triplet for the lithium ion pair. acs.org |

| 2-(3-bromo phenyl)1,3-dithiane | DFT (B3LYP/6-311G(d,p)) | The benzene ring is the most nucleophilic center. jocpr.com |

| Peptoids from 1,4-dithiane-2,5-diol | DFT (B3LYP/6-31G(d,p)) with NBO analysis | Intramolecular charge transfer contributes to system stabilization. mdpi.com |

Prediction of Reactivity and Reaction Pathways

Computational studies have been instrumental in predicting the reactivity and elucidating the reaction pathways of 1,3-dithianes and their derivatives. These theoretical investigations provide insights into reaction mechanisms that can be difficult to obtain through experimental means alone.

A notable example is the computational investigation of the addition of 2-aryl-1,3-dithianes to [1.1.1]propellane. sci-hub.seresearchgate.netnih.gov These studies indicated a two-electron pathway for the reaction, demonstrating that 2-aryl-1,3-dithiyl anions are competent nucleophiles for this transformation. sci-hub.seresearchgate.netnih.gov The energy profile for the reaction of 2-phenyl-1,3-dithiane with [1.1.1]propellane was calculated using methods such as SMD-1,4-dioxane-UM06-2X/6-311+G(d,p)//UB3LYP/6-31+G(d,p), providing a quantitative understanding of the reaction energetics. researchgate.net

The photodeprotection of 1,3-dithianes has also been the subject of theoretical calculations. conicet.gov.aracs.orgnih.gov Density functional theory (DFT) studies on the reactions of dithiane radical cations with water, molecular oxygen, and the superoxide (B77818) radical anion have supported experimental findings. conicet.gov.aracs.orgnih.gov These calculations helped to confirm that the superoxide anion is the key species driving the deprotection reaction. conicet.gov.aracs.orgnih.gov The theoretical results, combined with experimental data, pointed towards a unimolecular fragmentation pathway involving C-S bond cleavage to form a distonic radical cation. conicet.gov.aracs.orgnih.gov

Furthermore, the reactivity of 1,3-dithianes as acyl anion equivalents has been rationalized through computational analysis. researchgate.netquimicaorganica.org The stabilization of the carbanion at the 2-position is attributed to the delocalization of the negative charge into the vacant d-orbitals of the adjacent sulfur atoms. researchgate.net This "umpolung" reactivity, where the normal polarity of the carbonyl carbon is reversed, is a cornerstone of the synthetic utility of 1,3-dithianes. quimicaorganica.org

The following table summarizes key computational findings regarding the reactivity and reaction pathways of 1,3-dithiane derivatives.

| Reaction | Computational Method | Key Findings |

| Addition of 2-aryl-1,3-dithianes to [1.1.1]propellane | SMD-1,4-dioxane-UM06-2X/6-311+G(d,p)//UB3LYP/6-31+G(d,p) | The reaction proceeds via a two-electron pathway. researchgate.net |

| Photodeprotection of 1,3-dithianes | Density Functional Theory (DFT) | The superoxide anion drives the deprotection reaction; a distonic radical cation is formed via C-S bond cleavage. conicet.gov.aracs.orgnih.gov |

| Acyl anion equivalent reactivity | Not specified | Stabilization of the carbanion at C2 is due to charge delocalization into sulfur d-orbitals. researchgate.net |

Conformational Landscape and Energy Minima Investigations

The conformational preferences of 1,3-dithiane and its derivatives have been extensively studied using computational methods. These investigations have been crucial in understanding the structure-property relationships of these compounds.

For the parent 1,3-dithiane, ab initio molecular orbital theory and DFT have been used to investigate the relative energies of its chair, 1,4-twist, and 2,5-twist conformers. acs.org Detailed conformational analysis has consistently shown that the chair conformation is the most thermodynamically stable arrangement. Computational studies reveal that the chair conformer represents the global minimum on the potential energy surface. The energy difference between the chair and alternative conformations like the boat or twist forms is typically in the range of 4 to 6 kcal/mol, indicating a strong preference for the chair geometry. For instance, at the HF/6-31G(d) level, the energy difference between the chair and the 2,5-twist conformer was calculated to be 4.24 kcal/mol. acs.org

The conformational behavior of substituted 1,3-dithianes has also been a focus of computational studies. For 2-dimethylamino-1,3-dithiane, ab initio calculations using Gaussian 92 in both the gas phase and in solution showed a shift of equilibrium towards the conformer with the dimethylamino group in the equatorial position, which is in agreement with experimental results. rsc.org

In the case of 2-lithio-1,3-dithiane, DFT calculations at the Becke3LYP/6-31G(d,p) level showed a very high preference for the equatorial orientation of the C-Li bond. acs.org The calculated energy difference between the axial and equatorial conformers was a significant 14.2 kcal/mol. acs.org This preference is rationalized by nC → σ*S-C hyperconjugation stabilizing the equatorial isomer and nC/nS repulsive orbital interactions destabilizing the axial isomer. acs.org

The table below presents a summary of the key findings from conformational studies on 1,3-dithiane and its derivatives.

| Compound/Derivative | Computational Method | Key Findings |

| 1,3-Dithiane | Ab initio MO theory, DFT | The chair conformation is the most stable, with a 4-6 kcal/mol energy difference compared to twist/boat forms. |

| 1,3-Dithiane | HF/6-31G(d) | The energy difference between the chair and 2,5-twist conformer is 4.24 kcal/mol. acs.org |

| 2-Dimethylamino-1,3-dithiane | Ab initio (Gaussian 92) | The equatorial conformer is favored. rsc.org |

| 2-Lithio-1,3-dithiane | DFT (Becke3LYP/6-31G(d,p)) | A strong preference for the equatorial C-Li bond, with a 14.2 kcal/mol energy difference between axial and equatorial conformers. acs.org |

Analysis of Non-Covalent Interactions and Chalcogen Bonding

Theoretical studies have been pivotal in understanding the nature and significance of non-covalent interactions, including chalcogen bonding, in the solid-state structures and solution behavior of 1,3-dithiane derivatives.

Chalcogen bonding is a non-covalent interaction involving a chalcogen atom (like sulfur) as an electrophilic center. The IUPAC definition specifies it as a net attractive interaction between an electrophilic region on a chalcogen atom and a nucleophilic region in another or the same molecule. usu.edu

In a study of diiodine adducts of 1,3-dithiane, DFT calculations were employed to study the solution thermodynamics of the equatorial and axial isomers of S-diiodo-1,3-dithiane. mdpi.com These structures exhibited significant S···I halogen and chalcogen bonding interactions. mdpi.com The interplay between these non-covalent interactions is crucial in determining the observed crystalline polymorphs. mdpi.com

The molecular packing of aryl-1,3-dithiane derivatives has been analyzed with the aid of energy-minimized structures. researchgate.net These studies revealed that the packing is directed by a combination of C-H···π(arene), C-H···S, and C-Cl···π(arene) interactions. researchgate.net The absence of isostructural relationships among the studied derivatives highlights the importance of these specific intermolecular forces in dictating the crystal packing. researchgate.net

Furthermore, computational investigations into the conformational preferences of 2-substituted 1,3-dithianes have provided insights into intramolecular non-covalent interactions. For example, in 2-dimethylamino-1,3-dithiane, the equatorial preference of the dimethylamino group was elucidated through calculations that considered steric hindrance between the protons of the methyl groups and the dithiane ring protons. rsc.org This steric repulsion is a key factor in determining the conformational outcome.

The table below summarizes key findings related to non-covalent interactions and chalcogen bonding in 1,3-dithiane derivatives.

| System | Interaction Type | Computational Method | Key Findings |

| Diiodine adducts of 1,3-dithiane | Halogen and Chalcogen Bonding | DFT | Significant S···I interactions influence the formation of different isomers and polymorphs. mdpi.com |

| Aryl-1,3-dithiane derivatives | C-H···π(arene), C-H···S, C-Cl···π(arene) | Energy Minimization | These interactions direct the molecular packing in the solid state. researchgate.net |

| 2-Dimethylamino-1,3-dithiane | Steric Repulsion (Intramolecular) | Ab initio | Steric hindrance contributes to the preference for the equatorial conformer. rsc.org |

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure of 1,3-dithiane (B146892) derivatives in solution. The 1,3-dithiane ring typically adopts a chair conformation, similar to cyclohexane. researchgate.netresearchgate.netresearchgate.netpsu.edu The orientation of substituents, such as the amine group at the C5 position, can be determined as either axial or equatorial based on the analysis of chemical shifts and coupling constants in ¹H and ¹³C NMR spectra.

Studies on various substituted 1,3-dithianes have shown that the chair conformation is the most stable. The preference for an equatorial or axial position of a substituent is influenced by steric and electronic effects. researchgate.net For instance, in 2-substituted 1,3-dithianes, the geometry of the dithiane ring in solution is consistent with the chair conformation observed in the solid state. researchgate.net The chemical shifts of the protons and carbons in the ring are sensitive to their spatial arrangement. For example, the protons of an axial phenyl group at the C2 position show distinct signals compared to an equatorial phenyl group. researchgate.net

Low-temperature NMR studies can be particularly informative, allowing for the direct observation of individual conformers if the ring inversion is slow on the NMR timescale. lookchem.com This approach has been used to determine conformational equilibria and quantify the anomeric effect in 2-substituted-1,3-dithianes. lookchem.com The analysis of coupling constants (J values) provides detailed information about dihedral angles, which is crucial for assigning the relative stereochemistry of substituents. Density Functional Theory (DFT) calculations are often used in conjunction with experimental NMR data to predict chemical shifts and coupling constants, aiding in the conformational analysis of sulfur-containing rings. For 1,3-dithian-5-amine, the coupling constants between the C5 proton and the adjacent methylene (B1212753) protons at C4 and C6 would be instrumental in determining the orientation of the amine group.

Table 1: Representative NMR Data for Substituted 1,3-Dithianes

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Solvent | Reference |

| 2-Phenyl-1,3-dithiane (B1581651) (Axial Ph) | ¹H (ortho-H) | Two absorption peaks | - | - | - | researchgate.net |

| 2-Phenyl-1,3-dithiane (Equatorial Ph) | ¹H (Ph) | One band | - | - | - | researchgate.net |

| 2-Chloro-1,3-dithiane-1,3-dioxide | ¹H | 5.93 | s | - | CDCl₃ | cardiff.ac.uk |

| 2-Chloro-1,3-dithiane-1,3-dioxide | ¹³C | 75.3, 45.4, 41.5, 14.5 | - | - | CDCl₃ | cardiff.ac.uk |

| 2-Methoxy-1,3-dithiane-1-oxide | ¹H | 5.09 | s | - | CDCl₃ | tandfonline.com |

| 2-Methoxy-1,3-dithiane-1-oxide | ¹³C | 69.2, 47.3, 28.7, 24.2 | - | - | CDCl₃ | tandfonline.com |

| 2-(10-Methoxycarbonyl-dec-2-yn)-1,3-dithiane | ¹³C | 52.4 (SCS) | - | - | - | researchgate.net |

This table is illustrative and based on data for related 1,3-dithiane derivatives. Specific data for this compound would require experimental measurement.

Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful tool for the analysis of this compound, providing information on its molecular weight and fragmentation patterns, which aids in structural confirmation. nih.govmdpi.com It is also invaluable for monitoring the progress of reactions involving this compound, such as its synthesis or derivatization. mdpi.comresearchgate.net

In electron ionization (EI) mass spectrometry, 1,3-dithiane and its derivatives typically exhibit a molecular ion peak (M⁺), which confirms the molecular weight. mdpi.com The fragmentation patterns are characteristic of the dithiane ring structure. For instance, α-cleavage is a common fragmentation pathway for aliphatic amines, which for this compound would involve cleavage of the bonds adjacent to the nitrogen atom, although the ring structure introduces additional fragmentation possibilities. libretexts.org The fragmentation of the 1,3-dithiane ring itself can also provide structural information.

High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments, which in turn provides the elemental composition. tandfonline.comresearchgate.netacs.org This is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

Coupled with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry can be used to analyze complex mixtures and monitor reaction kinetics. tandfonline.commdpi.comnih.gov For example, the synthesis of 1,3-dithiane derivatives can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by GC-MS to determine the consumption of starting materials and the formation of products. mdpi.com This is particularly useful for optimizing reaction conditions.

Table 2: Illustrative Mass Spectrometry Data for 1,3-Dithiane Derivatives

| Compound | Ionization Method | m/z (Fragment) | Significance | Reference |

| 1,3-Dithiane | EI | 120 | Molecular Ion (M⁺) | nih.gov |

| 2-(3-Nitrophenyl)-1,3-dithiane | EI | 151 | Fragment | mdpi.com |

| 2-Chloro-1,3-dithiane-1-oxide | EI | 170/172 | M⁺ (³⁵Cl/³⁷Cl) | tandfonline.com |

| 2-Chloro-1,3-dithiane-1-oxide | EI | 106 | Fragment | tandfonline.com |

| Methyl 12-(2-(2-hydroxyethyl)-1,3-dithian-2-yl)dodecanoate | ESI | 381.1518 | [M+Na]⁺ | researchgate.net |

This table provides examples from related compounds to illustrate the utility of MS. Specific fragmentation for this compound would need to be determined experimentally.

Single-Crystal X-Ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline compound in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, which are essential for confirming the stereochemistry and conformation of this compound.

For 1,3-dithiane derivatives that form suitable single crystals, X-ray crystallography can unambiguously establish the chair conformation of the dithiane ring and the axial or equatorial disposition of substituents. researchgate.netresearchgate.netrsc.org For example, the crystal structure of 2-(3-nitrophenyl)-1,3-dithiane shows a chair conformation for the dithiane ring with the nitrophenyl substituent in an equatorial position. researchgate.net This technique has been used to characterize a variety of sulfur-containing heterocycles, providing detailed structural information. researchgate.netmdpi.comnih.gov

The data obtained from X-ray diffraction can also reveal details about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group of this compound. Such interactions can influence the physical properties of the compound. While obtaining suitable crystals can be a challenge, the structural information provided by this technique is unparalleled in its detail and accuracy.

Table 3: Crystallographic Data for a Representative 1,3-Dithiane Derivative

| Parameter | 2-(3-nitrophenyl)-1,3-dithiane | Reference |

| Chemical Formula | C₁₀H₁₁NO₂S₂ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | iucr.org |

| a (Å) | 9.3999 (11) | iucr.org |

| b (Å) | 11.9251 (14) | iucr.org |

| c (Å) | 10.7397 (13) | iucr.org |

| β (°) | 91.555 (2) | iucr.org |

| V (ų) | 1203.4 (2) | iucr.org |

| Z | 4 | iucr.org |

| Dithiane Ring Conformation | Chair | researchgate.net |

| Substituent Position | Equatorial | researchgate.net |

This table presents data for a related structure to exemplify the type of information obtained from X-ray crystallography.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformation Insights

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformation. edinst.com These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

For this compound, IR and Raman spectra would show characteristic absorption bands for the N-H bonds of the amine group, the C-H bonds of the dithiane ring, and the C-S bonds. Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org The bending vibration of the N-H group is also observable. The C-S stretching vibrations usually appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. up.ac.za

Table 4: Typical Vibrational Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Reference |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR, Raman | libretexts.org |

| Amine (N-H) | Bending | 1500 - 1600 | IR | libretexts.org |

| Alkane (C-H) | Stretch | 2850 - 3000 | IR, Raman | up.ac.za |

| Thioether (C-S) | Stretch | 600 - 800 | IR, Raman | up.ac.za |

| Amine (C-N) | Stretch | 1000 - 1250 | IR | libretexts.org |

This table provides generalized ranges. The precise positions of the bands for this compound would depend on its specific structure and environment.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Anion Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. While the saturated 1,3-dithiane ring itself does not have strong absorptions in the standard UV-Vis range, the presence of the amine group and the sulfur atoms can lead to weak n→σ* transitions.

The primary utility of UV-Vis spectroscopy for 1,3-dithiane derivatives often arises when they are part of a larger chromophoric system or when studying their reactive intermediates, such as anions. acs.org For example, the formation of a carbanion adjacent to the sulfur atoms, as in the case of 2-lithio-1,3-dithiane, results in a species that can be studied by UV-Vis spectroscopy. acs.org The position of the absorption maximum (λ_max) can provide information about the electronic structure of the anion.

Studies on 1,2-dithiolanes have shown a correlation between the λ_max of the disulfide chromophore and the CSSC dihedral angle, indicating that UV-Vis spectroscopy can be sensitive to conformational features. rsc.org While 1,3-dithianes lack the S-S bond, similar structure-property relationships may exist. The photodeprotection of 1,3-dithianes, which can proceed through radical cation intermediates, has also been studied using techniques like laser flash photolysis, which falls under the broader umbrella of electronic spectroscopy. researchgate.net For this compound, UV-Vis spectroscopy could be useful for studying its charge-transfer complexes or its behavior in photochemical reactions.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Routes to 1,3-Dithian-5-amine and its Functionalized Analogues

The development of stereoselective methods to access chiral amines and their derivatives is a cornerstone of modern organic synthesis. For this compound and its analogues, the focus is on creating synthetic pathways that control the spatial arrangement of atoms with high precision.

Recent research has demonstrated the potential of organocatalysis in achieving stereoselective additions to dithiane-containing molecules. For instance, an efficient organocatalytic method has been developed for the stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes. rsc.orgresearchgate.net This reaction, under mild conditions, yields γ-nitro-β-aryl-α-keto esters with high enantiomeric excess (up to 92% ee), effectively acting as a stereoselective conjugate addition of a glyoxylate (B1226380) anion synthon. rsc.orgresearchgate.net The resulting products are versatile intermediates for further transformations. rsc.org